4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine
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Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine is an organic compound that features a boron-containing dioxaborolane ring attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine typically involves the reaction of 1,6-naphthyridine with a boronic acid derivative. A common method includes the use of pinacolborane in the presence of a palladium catalyst to facilitate the borylation reaction. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boron-containing ring to other functional groups.
Substitution: The boron atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or copper catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted naphthyridine derivatives .
Scientific Research Applications
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and in the formation of boron-containing bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine is unique due to its naphthyridine core, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Properties
Molecular Formula |
C14H17BN2O2 |
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Molecular Weight |
256.11 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-5-8-17-12-6-7-16-9-10(11)12/h5-9H,1-4H3 |
InChI Key |
ZZMZJCKEWJPYHI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CC3=NC=C2 |
Origin of Product |
United States |
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